2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound that features both pyridine and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring, in particular, is notable for its pharmacophoric properties, making it a valuable scaffold in drug design.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been found to exhibit antimicrobial properties .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with their targets and cause changes that lead to their therapeutic effects .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways depending on their specific targets .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can have various effects at the molecular and cellular level, depending on their specific targets .
Preparation Methods
The synthesis of 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline can be achieved through several routes. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups. The reaction scope includes aryl, hetaryl, and cycloalkyl amidoximes and isatoic anhydrides with various substituents in the aromatic ring as well as at the amide nitrogen atom .
Chemical Reactions Analysis
2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the aniline or pyridine moieties.
Cyclodehydration: This reaction involves the transformation of N-[(2-aminobenzoyl)oxy]benzimidamide into 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline using NaOH in DMSO.
Scientific Research Applications
2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline has a wide range of applications in scientific research:
Materials Science: The compound is used in the development of energetic materials, fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: The low aromaticity and weak O–N bond of the oxadiazole ring make it a versatile intermediate in organic synthesis, allowing for the rearrangement into other heterocycles.
Comparison with Similar Compounds
2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)aniline: This compound is used as a directing group for C–H amination.
1,2,4-Oxadiazole derivatives: These compounds are recognized for their pharmacophoric properties and are used in various therapeutic applications.
Imidazole derivatives: These compounds share similar heterocyclic structures and are known for their broad range of chemical and biological properties.
Properties
IUPAC Name |
2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-10-6-2-1-5-9(10)13-16-12(17-18-13)11-7-3-4-8-15-11/h1-8H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPMWUHRDUMXKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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